5-Benzylbenzene-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
28707-48-4 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-benzylbenzene-1,3-diol |
InChI |
InChI=1S/C13H12O2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14-15H,6H2 |
InChI Key |
HDMZJVIBTJPXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzylbenzene 1,3 Diol and Derivative Compounds
Established Reaction Pathways for 5-Benzylbenzene-1,3-diol Synthesis
Electrophilic Aromatic Substitution Approaches, including Friedel-Crafts Alkylation
A primary and direct method for the synthesis of this compound and its derivatives is through electrophilic aromatic substitution (EAS). pressbooks.pub This class of reactions is fundamental in aromatic chemistry, where an electrophile replaces a hydrogen atom on an aromatic ring. pressbooks.publibretexts.org
The Friedel-Crafts alkylation is a classic example of an EAS reaction used to introduce alkyl groups onto an aromatic ring. byjus.commt.com In the context of synthesizing this compound, this would typically involve the reaction of resorcinol (B1680541) (benzene-1,3-diol) with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a Lewis acid catalyst. byjus.commt.com Commonly used catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). mt.com
The mechanism proceeds in several steps:
Formation of the Electrophile: The Lewis acid catalyst reacts with the benzyl halide to form a more potent electrophile, which can be a carbocation or a carbocation-Lewis acid complex. byjus.comsaskoer.ca
Nucleophilic Attack: The electron-rich resorcinol ring acts as a nucleophile and attacks the electrophilic benzyl species. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pub
Deprotonation: A base in the reaction mixture removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final this compound product. libretexts.org
It is important to note that Friedel-Crafts alkylations can be prone to certain limitations, such as polyalkylation, where more than one benzyl group is added to the resorcinol ring, and potential carbocation rearrangements. saskoer.calibretexts.org The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, which can influence the regioselectivity of the benzylation.
Multi-step Synthetic Sequences from Simpler Precursors
More complex and controlled syntheses of this compound and its derivatives often employ multi-step reaction sequences. libretexts.org These approaches offer greater control over the final product's structure and can be adapted to produce a variety of substituted derivatives. researchgate.net
An illustrative multi-step synthesis might begin with a more readily available or easily functionalized precursor. For instance, a synthesis could start from 1,3-dimethoxy-5-propylbenzene, which can be converted to 5-propylbenzene-1,3-diol. chemicalbook.com While not a direct synthesis of the benzyl derivative, this demonstrates the principle of starting with a protected or related structure. A general strategy could involve:
Protection of Functional Groups: The hydroxyl groups of a resorcinol derivative might be protected to prevent unwanted side reactions during subsequent steps. acs.org
Introduction of the Benzyl Moiety: A benzyl group can be introduced through various coupling reactions or by building the benzyl structure from a simpler side chain.
Deprotection: The protecting groups are removed in the final step to yield the desired diol. researchgate.net
For example, a synthetic route could involve the Friedel-Crafts acylation of a protected resorcinol derivative with benzoyl chloride, followed by reduction of the resulting ketone to a methylene (B1212753) group, and subsequent deprotection. This acylation-reduction sequence avoids the polyalkylation and rearrangement issues often associated with direct Friedel-Crafts alkylation.
A documented synthesis of 2-benzylbenzene-1,3-diol (an isomer of the target compound) involves the treatment of a precursor with hydrochloric acid in methanol, followed by heating to reflux. nih.gov This highlights that specific conditions are crucial for achieving the desired product in multi-step syntheses.
Regioselective Functionalization Strategies
Achieving the correct substitution pattern, or regioselectivity, is a critical aspect of synthesizing this compound. The two hydroxyl groups on the resorcinol ring are ortho, para-directing, meaning they direct incoming electrophiles to positions 2, 4, and 6. To obtain the 5-substituted product, strategies must be employed to either block the more reactive positions or to utilize a synthetic route where the substitution pattern is established through other means.
One approach involves the use of blocking groups to temporarily occupy the more reactive sites (positions 4 and 6), thereby forcing the benzylation to occur at position 5. After the reaction, these blocking groups can be removed.
Another strategy is to start with a precursor where the desired substitution pattern is already in place. For instance, a synthesis might begin with a 3,5-disubstituted benzene (B151609) derivative and then convert the substituents into hydroxyl groups and a benzyl group through a series of chemical transformations.
Recent advances in synthetic methodology have focused on developing highly regioselective reactions. For example, methods for the regioselective synthesis of polycyclic heterocycles using benzdiyne equivalents have been reported, showcasing the level of control that can be achieved in aromatic functionalization. rsc.org While not directly applied to this compound in the cited literature, these principles of controlling reactivity and directing groups are central to its regioselective synthesis.
Process Optimization and Novel Synthetic Route Development
The optimization of synthetic routes for this compound and its derivatives is an ongoing area of research, driven by the need for more efficient, cost-effective, and environmentally friendly processes.
Catalytic Systems and Reaction Condition Fine-Tuning
The choice and development of catalytic systems are paramount in optimizing the synthesis of this compound. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. beilstein-journals.org
Modern research focuses on the use of more efficient and recyclable catalysts. This includes:
Transition Metal Catalysts: Catalysts based on iron, gold, scandium, and copper have been shown to be effective in Friedel-Crafts type reactions and other C-C bond-forming reactions. beilstein-journals.orgsapub.org For instance, iron(III) has been used to catalyze the synthesis of related compounds. beilstein-journals.org Gold(I) catalysts with specific ligands have been developed for highly regio- and enantioselective syntheses. nih.gov
Brønsted Acids: Strong Brønsted acids can also catalyze Friedel-Crafts alkylations. beilstein-journals.org
Organocatalysts: The use of small organic molecules as catalysts is a growing field in green chemistry and can offer high levels of stereoselectivity. organic-chemistry.org
Fine-tuning reaction conditions such as temperature, solvent, and reaction time is also crucial for maximizing yield and minimizing byproducts. For example, a synthesis of 2-alkylated 1,4-benzenediols was optimized by adjusting the solvent system and the method of adding the aldehyde reactant. tandfonline.com The use of microwave irradiation has also been explored to accelerate reactions and improve yields. organic-chemistry.orgresearchgate.net
| Catalyst System | Reactants | Conditions | Product | Reference |
| Iron(III) chloride | 4-hydroxycoumarin, 1-phenylpropan-1-ol | Not specified | Phenprocoumon | beilstein-journals.org |
| Scandium(III) triflate | Propargyl alcohols, arenes | 0 °C | Propargylated arenes | beilstein-journals.org |
| Gold(I) with phosphonite ligands | Alkynes | Not specified | 1-Aryl Benzo byjus.comhelicenes | nih.gov |
Sustainable Chemistry and Green Synthesis Considerations for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. wikipedia.orgnih.gov The goal is to minimize or eliminate the use and generation of hazardous substances. wikipedia.org
Key aspects of green synthesis relevant to this compound include:
Atom Economy: Designing syntheses that maximize the incorporation of all reactant atoms into the final product. acs.org
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. nih.gov Some reactions are even being developed to run under solvent-free conditions. researchgate.netcore.ac.uk
Renewable Feedstocks: Utilizing starting materials derived from renewable resources. wikipedia.org
Catalysis: Employing catalytic reagents in small amounts is preferred over stoichiometric reagents to reduce waste. acs.org
An example of a greener approach is the synthesis of 2-alkylated-1,4-benzenediols using a water/ethanol solvent system and potassium carbonate as a base, avoiding the use of lithium salts and harsh solvents. tandfonline.comtandfonline.com Another approach involves the use of light to trigger selective halogenation, reducing the need for chemical initiators. beilstein-journals.org These methodologies highlight a shift towards more sustainable practices in organic synthesis that could be applied to the production of this compound.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound are crucial for exploring their potential applications. Methodologies have been developed to strategically modify the core structure, leading to a wide range of compounds with unique properties.
Strategic Modifications to the Aromatic Ring System
Modifications to the aromatic ring of this compound allow for the introduction of various substituents, which can significantly influence the compound's chemical and biological properties.
One common strategy involves the introduction of substituents at different positions on the benzene-1,3-diol ring. For instance, to generate precursors with substitutions at the 4-position, the phenolic hydroxyl groups of a starting benzaldehyde (B42025) are first protected. The resulting protected benzaldehydes are then converted to their formate (B1220265) esters through Baeyer-Villiger oxidation, followed by hydrolysis to yield the corresponding phenols. Subsequent O-alkylation with an appropriate alkyl iodide produces a series of protected 4-substituted resorcinolic ethers. nih.gov
For substitutions at the 5-position, the hydroxyl groups of 5-methoxy resorcinol are protected as alkoxy ethers. Ortho-lithiation followed by treatment with an electrophile, such as methyl iodide, installs a substituent at the 2-position. Acidic deprotection then yields the desired 5-substituted resorcinol. nih.gov Similarly, ortho-lithiation of a protected resorcinol, followed by the addition of benzyl bromide, can introduce a benzyl group at the 2-position. nih.gov
Bromination is another key modification. For example, the synthesis of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol has been achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol (B1279790) in a multi-step process. researchgate.net The synthesis of other bromophenols, such as vidalol A and B, has involved the preparation of (2,3-dibromo-4,5-dimethoxyphenyl)methanol and subsequent reactions. researchgate.net
The following table summarizes some examples of strategic modifications to the aromatic ring system:
| Starting Material | Reagents and Conditions | Modification | Resulting Compound Type |
| Benzaldehyde | 1. Protection of phenols 2. Baeyer-Villiger oxidation 3. Hydrolysis 4. O-alkylation | Substitution at the 4-position | 4-Substituted resorcinol derivatives |
| 5-Methoxy resorcinol | 1. Protection of phenols 2. Ortho-lithiation 3. Treatment with electrophile (e.g., methyl iodide) 4. Deprotection | Substitution at the 2-position | 5-Substituted resorcinol derivatives |
| Protected resorcinol | 1. Ortho-lithiation 2. Addition of benzyl bromide 3. Deprotection | Benzylation at the 2-position | 2-Benzylresorcinol derivatives |
| (3-bromo-4,5-dimethoxyphenyl)methanol | Multi-step synthesis | Bromination and other modifications | Brominated benzylbenzene-diol derivatives |
| Vanillin (B372448) | 1. Bromination 2. Methylation 3. Further bromination | Bromination and methylation | Substituted benzaldehydes for further synthesis |
Derivatization of Hydroxyl Moieties in the Benzene-1,3-diol Core
The hydroxyl groups of the benzene-1,3-diol core are key sites for derivatization, enabling the modulation of the compound's properties. Common derivatization reactions include esterification and etherification. nih.govresearchgate.net
Acyl chlorides, organic anhydrides, and isocyanates are frequently used reagents for the derivatization of hydroxyl groups. nih.govresearchgate.net These reactions can introduce a variety of functional groups, which can enhance analytical signals for techniques like HPLC and CE, or introduce chromophores and fluorophores. nih.gov For instance, the hydroxyl groups of a phenolic compound can be reacted with benzyl bromide in the presence of a base like potassium carbonate to produce benzyl-protected derivatives. mdpi.com
Another approach involves the use of protecting groups for the hydroxyl moieties. For example, methoxymethyl (MOM) ethers can be used to protect the hydroxyl groups of resorcinol. nih.gov These protecting groups can be later removed under acidic conditions. nih.gov Silyl ethers, such as tert-butyldimethylsilyl (TBS), are also utilized as protecting groups for hydroxyl functions. google.com
The table below provides examples of derivatization methods for the hydroxyl groups:
| Reagent | Reaction Type | Purpose of Derivatization |
| Acyl chlorides, organic anhydrides, isocyanates | Acylation, Carbamoylation | Enhance analytical signals, introduce chromophores/fluorophores. nih.govresearchgate.net |
| Benzyl bromide | Etherification | Protection of hydroxyl groups. mdpi.com |
| Methoxymethyl chloride (MOM-Cl) | Etherification | Protection of hydroxyl groups. nih.gov |
| tert-Butyldimethylsilyl chloride (TBS-Cl) | Silylation | Protection of hydroxyl groups. google.com |
Exploration of Varied Benzyl Substitutions
The synthesis of this compound derivatives with varied benzyl substitutions allows for a systematic investigation of structure-activity relationships. This involves the use of different substituted benzyl bromides or other benzylating agents in the synthetic sequence.
A general approach involves the reaction of a protected benzene-1,3-diol with a substituted benzyl bromide. mdpi.com For example, to synthesize N-benzyl deoxynojirimycin derivatives, various substituted aldehydes are first converted to their corresponding alcohol derivatives. These alcohols are then brominated and used in a nucleophilic substitution reaction to produce the target compounds. mdpi.com
The synthesis of benzylic bromophenols has been achieved by starting with compounds like vanillin and 3,5-dimethoxybenzaldehyde, which are then converted into the corresponding benzyl bromides through established methods. nih.gov These benzyl bromides can then be used to synthesize a range of derivatives. nih.gov
The following table illustrates the exploration of varied benzyl substitutions:
| Starting Material | Benzylating Agent | Resulting Derivative Type |
| Protected benzene-1,3-diol | Substituted benzyl bromide | Benzene-1,3-diol with varied benzyl substitution |
| Substituted aldehyde | 1. Reduction to alcohol 2. Bromination | Substituted benzyl bromide for subsequent reactions |
| Vanillin, 3,5-dimethoxybenzaldehyde | Bromination and other modifications | Substituted benzyl bromides |
Molecular Interactions and Mechanistic Research of 5 Benzylbenzene 1,3 Diol
Investigation of Enzyme Modulatory Activities by 5-Benzylbenzene-1,3-diol and its Derivatives
The structural scaffold of this compound provides a versatile platform for the development of enzyme inhibitors. Research has focused on its interactions with several key enzymes implicated in various diseases.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer. derpharmachemica.commdpi.comnih.gov Consequently, Hsp90 has emerged as a significant target for cancer therapy. chapman.edubiomolther.org The inhibition of Hsp90's ATPase activity leads to the degradation of its client proteins, thereby interfering with tumor growth and survival. biomolther.org
While direct studies on this compound are limited, the broader class of resorcinol-based derivatives has been investigated as Hsp90 inhibitors. mdpi.com For instance, ganetespib, a resorcinol-based compound, is a potent Hsp90 inhibitor that binds to the ATP pocket in the N-terminus of the protein. mdpi.com The binding kinetics of various small molecule inhibitors to the N-terminal domain of Hsp90 have been extensively studied, with a focus on their association and dissociation rate constants. h-its.org These studies often utilize techniques like Surface Plasmon Resonance (SPR) to characterize the binding interactions. h-its.org The development of purine-scaffold derivatives has also yielded potent Hsp90 inhibitors, with some compounds demonstrating high selectivity for Hsp90 in tumor cells over normal cells. derpharmachemica.com
The general mechanism of Hsp90 inhibition involves the competitive binding of inhibitors to the ATP-binding pocket in the N-terminal domain of Hsp90, which disrupts its ATPase activity and subsequent chaperone function. biomolther.org This leads to the misfolding and degradation of client proteins, many of which are critical for cancer cell proliferation and survival. derpharmachemica.combiomolther.org
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating the levels of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes, particularly BChE, is considered a therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. researchgate.netshd-pub.org.rsnih.gov
Derivatives of benzene-1,3-diol have been identified as potential inhibitors of cholinesterases. researchgate.netshd-pub.org.rs Molecular docking studies have been employed to understand the binding interactions of these derivatives within the active sites of both AChE and BChE. researchgate.netresearchgate.net These studies have revealed that benzene-1,3-diol derivatives can exhibit a greater binding affinity for BChE compared to AChE. researchgate.netshd-pub.org.rs The interactions often involve hydrogen bonding and π-π stacking with key amino acid residues in the active site of the enzyme. mdpi.com For example, the benzothiazolone group of some inhibitors can form π-π interactions with the side chain of Trp82 in BChE. mdpi.com
Kinetic studies have shown that some inhibitors act in a reversible and noncompetitive manner. mdpi.com The inhibitory potency, often expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), varies depending on the specific substitutions on the benzene-1,3-diol scaffold. mdpi.comnih.gov For instance, 5-bromo-2-(4-hydroxybenzyl)benzofuran, a related structure, was found to be a potent BChE inhibitor with an IC50 value of 2.93 µM. nih.gov
The following table summarizes the butyrylcholinesterase inhibitory activity of selected compounds.
| Compound | IC50 (µM) | Reference |
| 5-bromo-2-(4-hydroxybenzyl)benzofuran | 2.93 | nih.gov |
| Benzothiazolone derivative M13 | 1.21 | mdpi.com |
| Benzothiazolone derivative M2 | 1.38 | mdpi.com |
| Galantamine (reference) | 28.06 | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. mdpi.comnih.govscientificarchives.com Its inhibition is a validated therapeutic target for type 2 diabetes and obesity. scientificarchives.commdpi.comsrpub.org
Derivatives of this compound, particularly bromophenols isolated from marine algae, have shown significant inhibitory activity against PTP1B. mdpi.comnih.gov For example, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol (HPN) and 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) have been identified as potent and selective PTP1B inhibitors. mdpi.comnih.gov HPN, a synthetic analogue of a natural bromophenol, exhibited an IC50 value of 0.63 μmol/L against PTP1B. mdpi.com
Kinetic analyses have revealed that these compounds often act as competitive inhibitors of PTP1B. mdpi.comnih.gov This means they bind to the active site of the enzyme, preventing the binding of the natural substrate. The selectivity of these inhibitors for PTP1B over other protein tyrosine phosphatases (PTPs) like TC-PTP, SHP-1, SHP-2, and LAR is a crucial factor for their therapeutic potential. nih.govnih.gov Surface plasmon resonance (SPR) assays have been used to confirm the direct binding of these inhibitors to PTP1B. nih.gov
The following table presents the PTP1B inhibitory activity of selected bromophenol derivatives.
| Compound | IC50 | Reference |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol (HPN) | 0.63 μmol/L | mdpi.commdpi.com |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | 1.50 μM | nih.gov |
| 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) | Not specified | nih.gov |
| Acrepseudoterin | 22.8 ± 1.1 μM | mdpi.com |
| [D-Leu]-ternatin | 14.8 ± 0.3 μM | mdpi.com |
Carbonic anhydrases (CAs) are a family of zinc-dependent metalloenzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.commdpi.com They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. tandfonline.comtandfonline.com
Derivatives of benzene-1,3-diol, particularly bromophenols, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isozymes, including hCA I, II, and VI. tandfonline.commdpi.com The inhibitory potency, expressed as Ki values, varies depending on the specific derivative and the CA isozyme. tandfonline.com For example, for hCA I, Ki values were in the range of 10.025–892.109 μM, while for hCA II, they were in the range of 1.437–59.107 μM. tandfonline.com Some synthesized bromophenols have shown effective inhibitory activity against hCA II, with IC50 values in the range of 0.7–372 μM. tandfonline.com
Molecular docking studies have been used to understand the binding of these inhibitors within the active site of CA isozymes. tandfonline.com The interactions often involve the phenolic hydroxyl groups of the inhibitors. It has been noted that even simple phenols can act as CA inhibitors. tandfonline.com The inhibition mechanism for some derivatives has been identified as competitive. mdpi.com
The following table shows the inhibitory constants (Ki) of a series of bisphenol and bromophenol derivatives against different hCA isozymes. tandfonline.com
| Compound | hCA I Ki (μM) | hCA II Ki (μM) | hCA VI Ki (μM) |
| 2 | 10.025 | 1.437 | 919.182 |
| 3 | 892.109 | 59.107 | 13.692 |
| 4 | 11.139 | 1.983 | 29.138 |
| 5 | 11.235 | 1.834 | 11.143 |
| 6 | 12.012 | 2.138 | 12.891 |
| 7 | 15.138 | 2.973 | 29.138 |
| 8 | 10.982 | 1.539 | 15.342 |
| 9 | 13.561 | 2.341 | 14.893 |
Mechanistic Studies of Bioactivity in In Vitro Systems
Understanding the fundamental mechanisms through which this compound and its derivatives exert their biological effects is crucial. In vitro studies have been instrumental in elucidating these mechanisms, particularly their antioxidant properties.
Phenolic compounds, including derivatives of this compound, are well-known for their antioxidant properties. semanticscholar.orgresearchgate.nettandfonline.com Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous chronic diseases. semanticscholar.org Antioxidants can counteract this by scavenging free radicals and reducing oxidative damage to cellular components. researchgate.net
The antioxidant activity of these compounds has been evaluated using various in vitro assays, including:
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. tandfonline.comnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation. nih.govsemanticscholar.org
Reducing power assays (e.g., FRAP, CUPRAC): These assays determine the ability of a compound to reduce metal ions, such as Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺, which is indicative of its electron-donating capacity. tandfonline.comnih.gov
Cellular Antioxidant Activity (CAA) assay: This assay measures the ability of a compound to inhibit intracellular oxidation. semanticscholar.orgresearchgate.net
Studies have shown that benzylic bromophenols are effective DPPH and ABTS radical scavengers. nih.gov The antioxidant capacity is often compared to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Trolox. tandfonline.comnih.gov The structure of the phenolic compound, including the number and position of hydroxyl and bromine substituents, significantly influences its antioxidant activity. researchgate.net For example, some bromophenols have demonstrated potent activity in cellular antioxidant assays, indicating their ability to protect cells from oxidative damage. semanticscholar.orgresearchgate.net
The following table provides a summary of the antioxidant activity of selected bromophenol derivatives from a DPPH radical scavenging assay. nih.gov
| Compound | IC50 (μg/mL) |
| BHT (standard) | 4.12 |
| Compound 25 | 4.27 |
| Compound 1 | 6.41 |
| Compound 27 | 6.86 |
| Compound 28 | 10.66 |
| BHA (standard) | 11.17 |
| Trolox (standard) | 11.75 |
| α-Tocopherol (standard) | 23.89 |
| Compound 2 | 30.13 |
| Compound 26 | 231.00 |
Antimicrobial, Antifungal, and Antiviral Mechanism of Action Studies
The precise mechanisms of action for this compound against microbial pathogens are not yet fully elucidated in dedicated studies. However, research on structurally related compounds provides significant insights into its potential antimicrobial, antifungal, and antiviral activities. The molecule incorporates a resorcinol (B1680541) (benzene-1,3-diol) core and a benzyl (B1604629) substituent, both of which are present in various known antimicrobial agents.
Antimicrobial and Antifungal Mechanisms: The antimicrobial activity of compounds similar to this compound is often attributed to their interaction with microbial cell membranes and key enzymes. smolecule.com Phenolic compounds, including the broader class of benzene-1,3-diol derivatives, are known to exert antimicrobial effects. For instance, certain bromophenols isolated from marine algae exhibit notable antibacterial properties. foodandnutritionjournal.orgresearchgate.net Studies on some benzene-1,3-diol congeners have demonstrated greater efficacy against Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. researchgate.net
The antifungal action of related scaffolds often involves the disruption of the fungal cell membrane's integrity and the inhibition of essential enzymes. nih.gov One of the primary targets for many antifungal drugs is ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govebsco.com Benzylamines, which share the benzyl group with this compound, function by inhibiting squalene (B77637) epoxidase. ebsco.com This enzyme is crucial for the ergosterol biosynthesis pathway. Its inhibition leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately causing cell death. ebsco.com
Furthermore, polyene antifungals work by binding directly to ergosterol, creating pores in the membrane that lead to cell lysis. ebsco.comamazonaws.com Other mechanisms include the inhibition of (1,3)beta-glucan synthase by echinocandins, an enzyme essential for fungal cell wall synthesis. amazonaws.com Derivatives of 1,3,4-thiadiazole (B1197879) containing a benzene-1,3-diol moiety have been shown to disrupt the fungal cell wall, suggesting that the resorcinol component can play a role in membrane-related antifungal activity. nih.govresearchgate.net This disruption may facilitate the entry of other antifungal agents, leading to synergistic effects. nih.gov
Antiviral Mechanisms: Specific antiviral studies on this compound are not widely available. However, research methodologies applied to other small molecules offer a framework for understanding potential antiviral action. For example, time-of-addition assays are used to determine which stage of the viral life cycle a compound inhibits. nih.gov This could involve pre-incubation with the virus to test for virucidal activity, co-incubation during infection to test for entry inhibition, or addition post-infection to assess impact on replication. nih.gov Benzamide derivatives, for instance, have been shown to prevent viral infection at low micromolar concentrations, highlighting the potential for aromatic compounds to interfere with viral processes. nih.gov
Table 1: Potential Antimicrobial Mechanisms of Action Based on Structural Analogs
| Structural Feature | Related Compound Class | Potential Mechanism of Action | Target Organism Type | Reference |
|---|---|---|---|---|
| Benzyl Group | Benzylamines | Inhibition of squalene epoxidase, leading to ergosterol depletion and squalene accumulation. | Fungi | ebsco.com |
| Benzene-1,3-diol | Phenolic Compounds | Disruption of cell membrane integrity. | Bacteria, Fungi | foodandnutritionjournal.orgresearchgate.netnih.gov |
| Benzene-1,3-diol | 1,3,4-Thiadiazolyl-benzene-1,3-diols | Disruption of fungal cell wall integrity. | Fungi | nih.govresearchgate.net |
| Aromatic System | N-Phenyl Benzamides | Inhibition of viral infection cycle (mechanism to be specified by stage). | Viruses | nih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Scaffold
Correlation of Structural Features with Molecular Target Engagement
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, SAR insights can be inferred from studies on related benzene-1,3-diol derivatives and other compounds featuring benzyl and phenol (B47542) moieties.
The engagement with molecular targets is highly dependent on the molecule's functional groups. The two hydroxyl groups on the resorcinol ring and the aromatic benzyl group are key features for interaction. In studies of benzene-1,3-diol derivatives as inhibitors of butyrylcholinesterase, the resorcinol hydroxyls were found to be critical for forming hydrogen bonds within the enzyme's active site. researchgate.netresearchgate.net The aromatic rings (both the benzene (B151609) core and the benzyl substituent) can participate in π-alkyl and π-π stacking interactions with amino acid residues of the target protein. researchgate.netresearchgate.net
Modifications to these structural features can significantly alter activity:
Substituents on the Resorcinol Ring: The position and nature of substituents on the benzene-1,3-diol ring are vital. In a series of 1,3,4-thiadiazole derivatives bearing a benzene-1,3-diol group, the length of an alkyl substituent influenced the compound's interaction with the fungal membrane. nih.gov A shorter alkyl chain led to interaction with only the hydrophilic region of the lipid bilayer, while a longer chain interacted with both the hydrophobic and hydrophilic regions. nih.gov This indicates that modifications at the C-5 position of the resorcinol ring, where the benzyl group is located in the title compound, are critical for determining the mode of membrane interaction.
Hydroxyl Groups: The presence and number of hydroxyl groups are often correlated with biological activity. A study on benzene-1,3-diol congeners suggested that an increased number of hydroxyl groups could enhance antioxidant activity, which can be linked to antimicrobial mechanisms involving oxidative stress. researchgate.net
Table 2: SAR Insights from Related Scaffolds
| Scaffold/Derivative Class | Structural Modification | Impact on Activity/Target Engagement | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Benzylamides | Small para-substituents (e.g., -CH₃, -OCH₃) on benzyl ring | Favorable for antimicrobial activity | nuph.edu.ua |
| 1,3,4-Thiadiazolyl-benzene-1,3-diols | Increased alkyl chain length on thiadiazole ring | Shift from hydrophilic to both hydrophilic and hydrophobic membrane interaction | nih.gov |
| Benzene-1,3-diol Congeners | Increased number of hydroxyl groups | Enhanced antioxidant activity | researchgate.net |
| Benzene-1,3-diol Derivatives | Hydroxyl and aromatic groups | Participate in hydrogen bonding and π-stacking with enzyme active sites | researchgate.netresearchgate.net |
Identification of Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, two primary pharmacophoric elements can be identified: the resorcinol moiety and the benzyl substituent.
The Resorcinol (Benzene-1,3-diol) Moiety: This is a well-known structural motif in many biologically active compounds. hmdb.ca Its key features include:
Two Hydroxyl Groups: Positioned at C-1 and C-3, these groups can act as both hydrogen bond donors and acceptors. This allows for strong and specific interactions with polar residues in a protein's active site, such as serine or threonine.
Aromatic Ring: The benzene ring provides a rigid scaffold and can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein. researchgate.net
Hydrophobic Character: The benzyl group adds a significant non-polar surface area, which can facilitate passage through lipid membranes or interact with hydrophobic pockets in a target enzyme. nih.govnuph.edu.ua
Aromatic System: Similar to the resorcinol ring, the phenyl ring of the benzyl group can engage in π-π stacking and cation-π interactions.
Conformational Flexibility: The methylene (B1212753) linker (-CH₂-) between the two rings allows for a degree of rotational freedom, enabling the molecule to adopt different conformations to fit optimally into a binding site.
The spatial arrangement of these pharmacophoric elements—the distance and orientation between the hydroxyl groups and the hydrophobic benzyl group—is critical for selective binding and biological activity. SAR studies on related benzimidazole (B57391) derivatives have highlighted that the nature of the linker between aromatic systems is a critical aspect for the antimicrobial effect. swan.ac.uk Similarly, for this compound, the methylene bridge dictates the relative positioning of the two key aromatic moieties, defining its interaction profile with molecular targets.
Computational Chemistry and in Silico Modeling of 5 Benzylbenzene 1,3 Diol
Quantum Mechanical and Electronic Structure Investigations
Quantum mechanical methods are fundamental to understanding the intrinsic properties of 5-Benzylbenzene-1,3-diol, offering a lens into its electronic structure and geometric arrangement.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It is particularly effective for predicting the molecular geometry and chemical reactivity of organic compounds like this compound. nih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately determine optimized molecular structures by finding the lowest energy conformation. nih.gov This process establishes key geometric parameters.
Beyond geometry, DFT is used to calculate various reactivity descriptors. researchgate.net These quantum chemical identifiers help predict how the molecule will behave in a chemical reaction. Key descriptors include:
Chemical Potential (µ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Electrophilicity (ω): Quantifies the ability of the molecule to accept electrons. nih.gov
Fukui Functions: Identify the most electrophilic and nucleophilic sites within the molecule, highlighting the atoms most likely to participate in reactions.
These calculations can be performed in both the gas phase and in solvent models to simulate different chemical environments. nih.gov
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Benzene-1,3-diol Derivative This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
| Descriptor | Value (Gas Phase) | Value (Aqueous Phase) |
| Chemical Potential (µ) | -0.13 au | -0.15 au |
| Chemical Hardness (η) | 0.25 au | 0.23 au |
| Electrophilicity (ω) | 0.034 eV | 0.049 eV |
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and verification. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT for calculating nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. d-nb.infonih.gov
By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H and ¹³C NMR spectra. d-nb.info These theoretical spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the chosen functional and basis set, with combinations like M06-2X/6-311+G(2d,p) often providing results with low mean absolute errors compared to experimental values. d-nb.info Similarly, vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed. These calculations help assign specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the O-H stretches of the hydroxyl groups or the C-H vibrations of the aromatic rings.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table contains hypothetical data for illustrative purposes.
| Atom | Predicted Chemical Shift (ppm) |
| C1 (Phenolic) | 158.5 |
| C2 (Phenolic) | 103.2 |
| C3 (Phenolic) | 158.5 |
| C4 (Phenolic) | 108.0 |
| C5 (Phenolic) | 142.1 |
| C6 (Phenolic) | 108.0 |
| C7 (Methylene) | 41.5 |
| C1' (Benzyl) | 141.0 |
| C2'/C6' (Benzyl) | 129.0 |
| C3'/C5' (Benzyl) | 128.8 |
| C4' (Benzyl) | 126.3 |
Molecular Docking and Dynamics Simulations
To understand how this compound might function in a biological context, molecular docking and dynamics simulations are employed to model its interactions with protein targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for identifying potential biological targets and understanding the mechanism of action. researchgate.netresearchgate.net For benzene-1,3-diol derivatives, studies have investigated their binding to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. researchgate.netresearchgate.net
In a typical docking study, software like AutoDock or Molecular Operating Environment (MOE) is used. researchgate.netresearchgate.net The simulation places the this compound molecule into the active site of a target protein and calculates a binding energy score, which estimates the binding affinity. researchgate.net Visualization tools are then used to analyze the specific interactions. researchgate.net Key interactions for this compound would likely include:
Hydrogen Bonds: Formed between the two hydroxyl groups on the resorcinol (B1680541) ring and amino acid residues like serine or glutamate (B1630785) in the protein's active site. researchgate.net
Hydrophobic and π-Stacking Interactions: The benzyl (B1604629) and resorcinol rings can engage in hydrophobic, π-π, or π-cation interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine. researchgate.netsmolecule.com
Predicting the binding site is a critical first step. nih.gov Algorithms can identify potential pockets on the protein surface based on geometric criteria or by homology to other proteins with known binding sites. nih.govnih.gov
Table 3: Illustrative Docking Results of a Benzene-1,3-diol Derivative with Butyrylcholinesterase (BChE) This data is based on findings for related inhibitors and serves as an example. researchgate.net
| Parameter | Value |
| Target Protein | Human BChE (PDB ID: 4BDS) |
| Binding Energy (kcal/mol) | -7.5 to -9.0 |
| Interacting Residues | TYR332, SER198, TRP82, HIS438 |
| Key Interactions | Hydrogen bond with SER198, π-π stacking with TRP82 |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.comlidsen.com MD simulations are used to assess the stability of the predicted binding pose and analyze the conformational changes in both the ligand and the protein upon binding.
Using software packages like GROMACS or AMBER, an MD simulation solves Newton's equations of motion for a system containing the protein, the ligand, and surrounding solvent molecules. mdpi.com The simulation generates a trajectory of atomic positions over time, from which various properties can be analyzed:
Root-Mean-Square Deviation (RMSD): The RMSD of the protein and ligand atoms are monitored to assess the stability of the complex. A stable RMSD suggests the complex remains intact throughout the simulation.
Root-Mean-Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the course of the simulation is analyzed to confirm their importance in stabilizing the interaction.
This analysis provides a more realistic understanding of how this compound behaves within a dynamic biological environment.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug discovery to find correlations between the chemical structures of compounds and their biological activities. d-nb.infonih.gov Instead of focusing on a single molecule, a QSAR study involves a dataset of structurally related compounds with known activities.
The development of a QSAR model involves several stages:
Data Collection: A dataset of compounds, including this compound, with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, surface area).
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. d-nb.infobiorxiv.org
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. d-nb.infobiorxiv.org
While a QSAR model cannot be developed from this compound alone, this compound can serve as a crucial data point within a larger series of benzene-1,3-diol derivatives. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. dtu.dk
Predictive Modeling for Biological Potency and Selectivity
Predictive modeling in computational chemistry utilizes quantitative structure-activity relationship (QSAR) models and molecular docking simulations to forecast the biological efficacy and selectivity of a compound like this compound. These models are built upon existing data from structurally related compounds to identify key molecular features that govern their interaction with biological targets.
Detailed research findings on benzene-1,3-diol derivatives have highlighted their potential as inhibitors of enzymes such as butyrylcholinesterase (BChE), a target relevant to Alzheimer's disease. In silico studies on these derivatives have demonstrated that the diol core plays a crucial role in binding to the active site of BChE. The introduction of a benzyl group at the 5-position, as in this compound, can significantly influence this interaction.
Predictive models can be employed to estimate the binding affinity of this compound to various targets. For instance, a hypothetical predictive model for BChE inhibition might yield the following data:
| Compound | Predicted IC₅₀ (µM) for BChE | Predicted Selectivity vs. AChE | Key Interacting Residues (Predicted) |
| Benzene-1,3-diol | 15.2 | 5-fold | TRP82, SER198 |
| This compound | 2.8 | 25-fold | TRP82, SER198, PHE329 |
This table presents illustrative data based on the potential application of predictive models and does not represent experimentally verified results for this compound.
The benzyl group in this compound can introduce favorable pi-pi stacking or hydrophobic interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity over the parent compound. Computational models can precisely map these interactions, providing a rationale for the observed or predicted increase in biological activity. Furthermore, these models can predict the selectivity of the compound for BChE over the related enzyme acetylcholinesterase (AChE), which is a critical factor in developing drugs with fewer side effects.
Virtual Screening and Computational Lead Optimization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, this compound itself could be identified through a virtual screening campaign targeting a specific protein, or it could serve as a starting point for lead optimization.
Once a "hit" compound like this compound is identified, computational lead optimization is employed to modify its structure to improve its drug-like properties, such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. For example, if initial studies indicated that this compound has promising activity but poor metabolic stability, computational chemists could explore modifications to the benzyl or diol moieties.
A hypothetical lead optimization study starting from this compound might involve the following steps and generate data as illustrated in the table below:
| Derivative of this compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Metabolic Stability (t½ in mins) |
| Lead Compound | None | -8.5 | 30 |
| Derivative 1 | Addition of a fluoro group to the benzyl ring | -8.9 | 45 |
| Derivative 2 | Replacement of one hydroxyl group with an amino group | -7.2 | 25 |
| Derivative 3 | Introduction of a methoxy (B1213986) group on the diol-containing ring | -8.6 | 60 |
This table presents illustrative data to demonstrate the process of computational lead optimization and does not represent experimentally verified results.
Environmental Fate and Biotransformation Studies of 5 Benzylbenzene 1,3 Diol
Enzymatic Degradation Pathways and Metabolite Identification
Microbial Biotransformation and Fungal Enzyme Studies
No specific studies on the microbial biotransformation or the use of fungal enzymes to degrade 5-benzylbenzene-1,3-diol have been found in the scientific literature.
Identification of Enzymatic Breakdown Intermediates and Pathways
There is no available data identifying the enzymatic breakdown intermediates or metabolic pathways for this compound.
Role in Biomass Degradation Research (e.g., Lignin (B12514952) Valorization)
Research specifically detailing the role of this compound in biomass degradation or lignin valorization is not present in the current body of scientific publications.
Photochemical and Other Abiotic Degradation Mechanisms
No information regarding the photochemical or other abiotic degradation mechanisms of this compound has been reported in scientific research.
Advanced Analytical Methodologies in 5 Benzylbenzene 1,3 Diol Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 5-Benzylbenzene-1,3-diol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation. researchgate.netorganicchemistrydata.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) protons typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons of the benzylic methylene (B1212753) (-CH₂-) group give rise to a singlet, while the aromatic protons of the two benzene (B151609) rings appear as a complex series of multiplets in the downfield region of the spectrum. researchgate.netresearchgate.net The integration of these signals provides a ratio of the number of protons of each type.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For this compound, distinct signals are observed for the benzylic carbon, the carbons of the two aromatic rings, and the carbons bearing the hydroxyl groups. univ-lemans.fr The positions of these signals, particularly for the substituted aromatic carbons, are crucial for confirming the "1,3-diol" and "5-benzyl" substitution pattern. libretexts.org Advanced NMR techniques, such as COSY, HMQC, and HMBC, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment. scielo.org.mx
Table 1: Representative NMR Data for this compound Analogs
| Nucleus | Chemical Shift Range (ppm) | Description |
| ¹H | 9.0 - 9.5 | Hydroxyl Protons (-OH) |
| ¹H | 6.0 - 7.5 | Aromatic Protons (Ar-H) |
| ¹H | ~3.8 | Benzylic Protons (-CH₂-) |
| ¹³C | 155 - 160 | Aromatic Carbons bonded to -OH |
| ¹³C | 100 - 145 | Aromatic Carbons |
| ¹³C | ~40 | Benzylic Carbon (-CH₂-) |
Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns of analogs.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. mt.comsemanticscholar.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the aromatic rings and the benzylic methylene group are observed in the 2850-3100 cm⁻¹ region. researchgate.net Characteristic C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ range, and C-O stretching vibrations are typically found between 1000 and 1260 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mt.comkurouskilab.com While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations, particularly the symmetric ring breathing modes, give rise to strong and sharp signals. The C-H stretching and bending vibrations are also readily observed. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of the diol and benzyl (B1604629) functionalities. mt.com
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |
| C-O Stretch | 1000-1260 | Observable |
Mass Spectrometry (MS) Applications (e.g., HRMS, GC-MS) for Purity and Identity
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound with high confidence. researchgate.netd-nb.info This is crucial for distinguishing it from isomers or other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. diva-portal.orgnih.gov This technique is well-suited for the analysis of volatile derivatives of this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrum of the eluting peak confirms its identity. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, corroborating the structure determined by NMR. hmdb.caresearchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of this compound from reaction mixtures, byproducts, and impurities, as well as for its quantification.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions. umass.edulibretexts.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be visualized. umich.edulibretexts.org
The choice of the mobile phase (solvent system) is critical for achieving good separation. merckmillipore.com For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used. ymerdigital.comsigmaaldrich.comresearchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. libretexts.org Visualization of the spots on the TLC plate is often achieved using a UV lamp, as the aromatic rings in the molecule absorb UV light. umass.edu
Table 3: Example TLC Solvent Systems for Aromatic Compounds
| Solvent System | Ratio (v/v) |
| Hexane : Ethyl Acetate | 4 : 1 |
| Toluene : Acetone | 9 : 1 |
| Chloroform : Methanol | 95 : 5 |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. uomus.edu.iqopenaccessjournals.com It offers high resolution and sensitivity, making it ideal for purity assessment and the analysis of complex mixtures. bjbms.org
A typical HPLC analysis of this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. google.com Detection is commonly performed using a UV detector set at a wavelength where the aromatic rings of the compound exhibit strong absorbance. lindenwood.eduejgm.co.uk The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. uomus.edu.iq
Table 4: Typical HPLC Parameters for the Analysis of Phenolic Compounds
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the separation, identification, and quantification of this compound and its related isomers or byproducts in complex mixtures. The successful analysis of phenolic compounds like this compound by GC-MS often requires a derivatization step to enhance volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.
Derivatization: The two hydroxyl groups in this compound make it a polar and relatively non-volatile compound. Direct injection onto a GC column can lead to poor peak shape and interactions with the column material. To address this, derivatization is employed. The most common method is silylation, where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. This process converts the polar diol into a more volatile and thermally stable TMS ether, suitable for GC analysis. Another approach is acylation, for instance, using acetic anhydride, which can also effectively derivatize phenolic hydroxyl groups.
Chromatographic Separation: The separation of derivatized this compound from other components in a mixture is typically achieved on a fused-silica capillary column. A common stationary phase is a non-polar or medium-polarity phase, such as a 5% phenyl methyl siloxane (e.g., HP-5ms or TG-5SilMS). The temperature of the GC oven is programmed to ramp up over the course of the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A typical oven program might start at a lower temperature (e.g., 50-60 °C) and increase at a controlled rate (e.g., 8-10 °C/min) to a final temperature of around 300 °C.
Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for the unambiguous identification of the compound by comparing it to spectral libraries (e.g., NIST). For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing enhanced sensitivity and selectivity.
The table below outlines typical, though hypothetical, GC-MS parameters for the analysis of derivatized this compound, based on established methods for similar phenolic compounds.
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Setting | Purpose |
|---|---|---|
| Sample Preparation | ||
| Derivatization Agent | BSTFA + 1% TMCS or MSTFA | To increase volatility and thermal stability of the analyte. |
| Gas Chromatograph (GC) | ||
| Column | Fused-silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high-resolution separation of complex mixtures. |
| Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., TG-5SilMS) | A versatile phase suitable for a wide range of semi-volatile organic compounds, including derivatized phenols. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal flow for efficient separation. |
| Injection Mode | Splitless | Maximizes the amount of sample transferred to the column for trace analysis. |
| Injector Temperature | 275 - 290 °C | Ensures rapid volatilization of the derivatized sample. |
Applications of 5 Benzylbenzene 1,3 Diol in Advanced Organic Synthesis and Materials Science Research
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The bifunctional nature of 5-benzylbenzene-1,3-diol, stemming from its two hydroxyl groups and the benzyl-substituted aromatic ring, renders it a versatile building block in organic synthesis. The hydroxyl groups offer sites for reactions such as etherification, esterification, and condensation, while the aromatic core can participate in electrophilic substitution reactions.
One notable application is its use as a template in solid-state synthesis to control the stereochemistry of photochemical reactions. In the synthesis of specific cyclophanes via [2π+2π] photocyclodimerization, 5-benzylresorcinol has been employed as a hydrogen-bond donor. researchtrends.net It co-crystallizes with photoreactive molecules, forming a linear template through hydrogen bonds that pre-organizes the reactants. researchtrends.net This template-directed approach has been shown to provide quantitative yields and exceptional topochemical control over the regio- and stereoselectivity of the reaction, leading to the formation of a desired anti-cyclobutane ring configuration. researchtrends.net
The broader class of resorcinol (B1680541) derivatives is well-established as valuable raw materials for a wide array of products, including pharmaceuticals, agricultural chemicals, dyes, and pigments. google.com The introduction of the benzyl (B1604629) group at the 5-position modifies the steric and electronic properties of the resorcinol core, allowing for the synthesis of more complex and targeted molecules. Its structural similarity to 5-alkylresorcinols, which are precursors for immunochemical haptens and possess diverse biological activities, suggests its potential in the synthesis of novel bioactive compounds. beilstein-journals.org
| Application Area | Role of this compound | Key Outcome | Reference |
|---|---|---|---|
| Photocyclodimerization | Hydrogen-bonding template | Quantitative yield and high stereoselectivity of cyclophane synthesis | researchtrends.net |
| Fine Chemical Synthesis | Substituted resorcinol intermediate | Potential precursor for complex molecules with tailored properties | google.com |
Research on its Incorporation into Novel Polymeric Architectures
The diol functionality of this compound makes it a suitable monomer for step-growth polymerization, enabling its incorporation into various polymer backbones such as polyesters and polyethers. Research in this area focuses on how its specific structure influences the resulting material's properties.
The relationship between a polymer's chemical structure and its macroscopic properties is a fundamental concept in materials science. researchgate.netmdpi.com The inclusion of a this compound unit into a polymer chain is expected to impart specific characteristics.
Thermal Properties: The rigid benzene (B151609) ring of the resorcinol unit would likely increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability compared to purely aliphatic polymers.
Mechanical Properties: The bulky, non-polar benzyl group can affect polymer chain packing. This steric hindrance might disrupt crystalline domains, potentially leading to more amorphous materials with increased toughness but lower stiffness.
Solubility: The presence of the hydrophobic benzyl group would increase the polymer's affinity for non-polar solvents, altering its solubility profile compared to polymers made from unsubstituted resorcinol.
While direct studies on polymers exclusively synthesized from this compound are not extensively documented in the provided literature, the principles of structure-property relationships allow for these informed predictions. Research on other rigid, renewable monomers like isosorbide (B1672297) has shown that small changes in monomer composition can drastically impact mechanical performance and degradability, a principle that would apply to polymers incorporating this compound. rsc.org
| Structural Feature | Predicted Effect on Polymer Property | Rationale |
|---|---|---|
| Rigid Aromatic Core | Increased Glass Transition Temperature (Tg) | Restricts chain mobility, requiring more energy for the transition from a glassy to a rubbery state. |
| Bulky Benzyl Group | Reduced Crystallinity, Increased Toughness | Creates steric hindrance that disrupts ordered chain packing, leading to a more amorphous morphology. |
| Hydroxyl Groups (as monomer) | Potential for Hydrogen Bonding | Can influence inter-chain interactions in certain polymer types, affecting mechanical strength. |
| Overall Aromatic/Hydrophobic Character | Modified Solubility | Increases solubility in organic solvents while decreasing water absorption. |
Liquid Organic Hydrogen Carriers (LOHCs) are organic compounds that can be reversibly hydrogenated and dehydrogenated, offering a promising method for the safe storage and transport of hydrogen. nih.govnorthridgepumps.com Research in this field has heavily focused on aromatic compounds like benzyltoluene and dibenzyltoluene, which are valued for their high hydrogen storage capacity and handling characteristics similar to conventional fuels. kpfu.ruresearchgate.netsemanticscholar.org
This compound shares a key structural feature with these established LOHCs: the benzyl-aromatic framework. This suggests that the molecule could potentially undergo hydrogenation of its aromatic rings to store hydrogen. However, the presence of the two polar hydroxyl groups represents a significant structural deviation from conventional LOHCs. These groups would substantially increase the molecule's boiling point, viscosity, and polarity, which could negatively impact the practical requirements for an LOHC system, such as pumping and heat transfer. While benzyltoluene and dibenzyltoluene are established as promising LOHC materials, there is no direct research indicating that this compound itself has been investigated for this purpose. nih.govkpfu.ru
Research into Specialty Chemical and Fine Chemical Applications
Beyond its use as a general synthetic building block, this compound holds potential as a precursor for specialty and fine chemicals. Resorcinol and its derivatives are key intermediates in the synthesis of a variety of high-value products. wikipedia.org For example, they are used to produce UV absorbers in resins, pharmaceuticals, and dyes. wikipedia.orgjmchemsci.com
The unique substitution pattern of this compound makes it a candidate for creating derivatives with specific functionalities. For instance, synthetic benzyl phenyl ketones, which share a similar structural motif, have been investigated as potent inhibitors of the 5-lipoxygenase enzyme and have shown antibacterial properties. nih.gov This suggests that derivatives of this compound could be explored for similar biological activities, opening avenues in medicinal chemistry and drug discovery. The synthesis of such specialty chemicals often involves multi-step processes where the resorcinol derivative serves as a core scaffold to be further functionalized. jmchemsci.com
Q & A
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : The compound is light- and oxygen-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions and monitor degradation via periodic HPLC analysis. Use lyophilization for long-term storage of aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
